molecular formula C12H17NNa2O13S B1449583 Heparin disaccharide iii-H sodium CAS No. 136098-01-6

Heparin disaccharide iii-H sodium

Número de catálogo B1449583
Número CAS: 136098-01-6
Peso molecular: 461.31 g/mol
Clave InChI: CJANENAZHRJCQT-HGOXMNNESA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Heparin disaccharide III-H sodium salt is a product of the digestion of heparan sulfate and heparin by various heparinases . It is a bivalent compound with less hydrophobic nature .


Synthesis Analysis

One of the first steps in characterizing heparan sulfate (HS) and its close relative heparin is to conduct disaccharide composition analysis. This provides an overall picture of the structure of the polysaccharide in terms of its constituent disaccharides .


Molecular Structure Analysis

The molecular structure of Heparin disaccharide III-H sodium is complex. It is composed of a linear formula: C12H17NO13SNa2 . The structure of the polysaccharide is determined by its constituent disaccharides .


Chemical Reactions Analysis

The chemical reactions of Heparin disaccharide III-H sodium involve the digestion of heparan sulfate and heparin by various heparinases .


Physical And Chemical Properties Analysis

Heparin disaccharide III-H sodium salt has a molecular weight of 461.31 . It is a powder form and suitable for HPLC technique .

Aplicaciones Científicas De Investigación

1. Quality Control in Heparin Manufacturing

Heparin is a complex mixture of polysaccharides used as an anticoagulant, and its quality control during manufacturing is crucial. The occurrence of non-endogenous disaccharides in the heparin backbone due to side reactions like 2-O desulfation is monitored using anion exchange chromatography techniques. This is essential to maintain the therapeutic quality of heparin and derived low molecular weight heparins (Anger et al., 2018).

2. Antithrombin III-Binding Analysis

The antithrombin III-binding affinity of low-molecular-weight heparins, including Heparin disaccharide III-H sodium, is a key determinant of their anticoagulant efficacy. Molecular weight fractions of these heparins are analyzed to understand their binding affinity and structural composition, which is crucial for drug quality control (Chen et al., 2018).

3. Understanding Heparin's Solution Structure

The solution structure of heparin, including disaccharide III-H sodium, is essential for its biomedical applications. Using techniques like small‐angle neutron scattering, the molecular structure of heparin in solution is studied to understand its behavior under different concentrations and ionic conditions, which is crucial for its therapeutic use (Rubinson et al., 2016).

4. Development of Synthetic Antithrombotics

Heparin's unique antithrombin III binding domain, including disaccharide III-H sodium, inspires the development of synthetic antithrombotics. Understanding the interaction between heparin and antithrombin III at the molecular level has led to the synthesis of more potent and simplified derivatives, which are crucial for new anticoagulant therapies (Boeckel & Petitou, 1993).

5. Molecular Weight Distribution Analysis

The molecular weight distribution of heparin sodium, which includes disaccharide III-H sodium, is analyzed for ensuring the quality and safety of the drug. This is particularly important as variations in manufacturing processes can affect the molecular weight distribution, impacting the drug's efficacy and safety (Mulloy et al., 2014).

6. Chemoenzymatic Synthesis of Heparin Therapeutics

The chemoenzymatic preparation of ultralow molecular weight heparins, including the synthesis of specific disaccharides like Heparin disaccharide III-H sodium, is a significant area of research. This approach is vital for the efficient preparation of safe heparin products, addressing issues like contamination and homogeneity (Masuko & Linhardt, 2012).

7. Disaccharide Composition Analysis

Analyzing the disaccharide composition of heparin, including Heparin disaccharide III-H sodium, provides insights into its structural diversity. Techniques like heparinase digestion and high-performance liquid chromatography are used to understand the composition of heparin and heparin-based drugs, essential for quality control (Han et al., 2015).

Safety And Hazards

Heparin disaccharide III-H sodium may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may also cause eye irritation and may be harmful if swallowed .

Direcciones Futuras

The future directions of Heparin disaccharide III-H sodium research could involve further exploration of its potential as a drug for the activation of Na+/Ca2+ exchanger (NCX) . Additionally, the development of new tools such as glycoarrays and mass spectrometry could open up ‘glycomics’ approaches to define the structure and function of the glycome .

Propiedades

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO13S.2Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJANENAZHRJCQT-HGOXMNNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NNa2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heparin disaccharide iii-H sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin disaccharide iii-H sodium
Reactant of Route 2
Heparin disaccharide iii-H sodium
Reactant of Route 3
Heparin disaccharide iii-H sodium
Reactant of Route 4
Heparin disaccharide iii-H sodium
Reactant of Route 5
Heparin disaccharide iii-H sodium
Reactant of Route 6
Heparin disaccharide iii-H sodium

Q & A

Q1: How does the structure of Heparin disaccharide III-H sodium salt affect its ability to inhibit leukemia cell differentiation compared to other Heparan Sulfates?

A1: The study by [] investigated the impact of different Heparan Sulfates, including Heparin disaccharide III-H sodium salt, on the differentiation of U937 and THP-1 leukemia cells. The research demonstrated that Heparan Sulfates with lower di-sulfated disaccharide content, like Heparin disaccharide III-H sodium salt, exhibited less potent inhibition of cell differentiation, especially at lower concentrations. In contrast, Heparan Sulfates with higher di-sulfated disaccharide content, such as Sucrose Octasulfate (SOS) and Di-glucopyranosylamine (DOS), displayed significant inhibition even at low concentrations. This suggests that the specific disaccharide pattern and charge density of Heparan Sulfates, influenced by the degree of sulfation, play a crucial role in their ability to interfere with the differentiation process of leukemia cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.